
N-4H-1,2,4-triazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4H-1,2,4-triazol-4-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. This compound has been shown to have potential as a therapeutic agent for the treatment of various types of cancers, including hematologic malignancies and solid tumors.
作用機序
TAK-659 is a potent and selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, TAK-659 disrupts the BCR signaling pathway, leading to the death of cancer cells. TAK-659 has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in T-cell signaling pathways.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in preclinical models. TAK-659 has also been shown to modulate the immune system by reducing the number of regulatory T-cells and increasing the number of effector T-cells, leading to enhanced anti-tumor immune responses.
実験室実験の利点と制限
TAK-659 has several advantages as a research tool, including its high potency and selectivity for BTK, its ability to inhibit other kinases involved in T-cell signaling, and its potential as a therapeutic agent for the treatment of various types of cancers. However, TAK-659 also has some limitations, including its limited solubility in water and its potential toxicity in vivo.
将来の方向性
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of interest is the investigation of the potential use of TAK-659 as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in vivo, as well as its potential toxicity and side effects.
合成法
The synthesis of TAK-659 involves several steps, including the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with 4-amino-1,2,4-triazole in the presence of a base. The resulting intermediate is then treated with various reagents to obtain the final product. The synthesis of TAK-659 has been optimized to produce high yields and purity, making it suitable for further research.
科学的研究の応用
TAK-659 has been extensively studied in preclinical models and has shown promising results as a therapeutic agent for the treatment of various types of cancers. In particular, TAK-659 has been shown to be effective in the treatment of hematologic malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). TAK-659 has also shown potential as a treatment for solid tumors, including non-small cell lung cancer (NSCLC).
特性
IUPAC Name |
N-(1,2,4-triazol-4-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4S/c15-19(16,13-14-6-11-12-7-14)8-1-2-9-10(5-8)18-4-3-17-9/h1-2,5-7,13H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINSWRCYRIMWCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-methylphenyl)acryloyl]morpholine](/img/structure/B5882273.png)

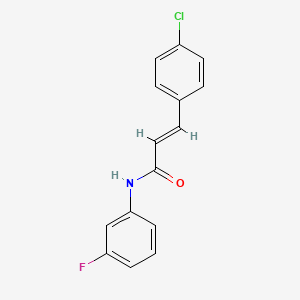
![2-(2,4-dimethylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5882300.png)
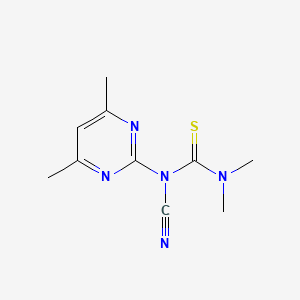

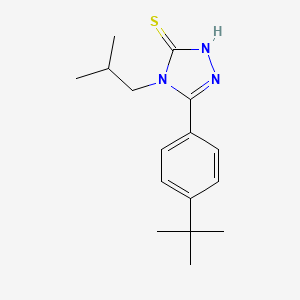

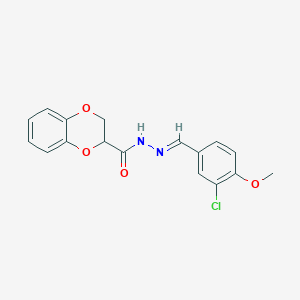
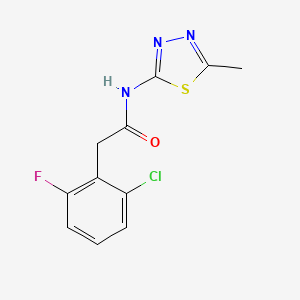
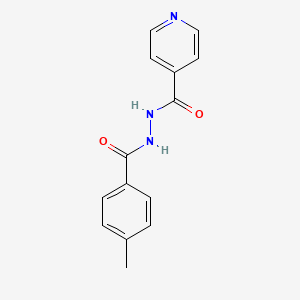
![N'-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}cyclopropanecarbohydrazide](/img/structure/B5882346.png)
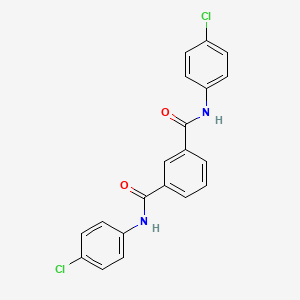
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)